Structural Differentiation from N-Sulfamoylpyrrole-2-carboxylate (NSPC) MBL Inhibitors via Sulfamoyl Substitution Position
The target compound differs fundamentally from the extensively characterized N-sulfamoylpyrrole-2-carboxylate (NSPC) series published by Farley et al. In NSPCs, the sulfamoyl group resides on the pyrrole nitrogen (N1), enabling a specific mechanism where the sulfamoyl NH₂ displaces the dizinc bridging hydroxide in B1 MBLs [1]. In contrast, the target compound bears the sulfamoyl group at the pyrrole C4 position attached via an aniline-type nitrogen to the biphenyl system. This topological difference means the target compound cannot access the same dizinc-displacement binding mode, implying a distinct inhibition mechanism or target profile [1][2].
| Evidence Dimension | Sulfamoyl attachment position and binding mode capability |
|---|---|
| Target Compound Data | 4-sulfamoyl-pyrrole-2-carboxylic acid scaffold; sulfamoyl at C4 linked to biaryl aniline nitrogen; dizinc-displacement mechanism not structurally supported |
| Comparator Or Baseline | NSPC series (e.g., compound 6a: 3-(4-fluorophenyl)-1-sulfamoyl-pyrrole-2-carboxylic acid); sulfamoyl at N1; crystallographically confirmed dizinc hydroxide displacement |
| Quantified Difference | Qualitative mechanistic difference; no shared dizinc-binding pharmacophore |
| Conditions | X-ray crystallography of VIM-1:NSPC complexes (PDB 7AYJ); structural comparison by scaffold topology analysis |
Why This Matters
Procurement decisions must distinguish between N-sulfamoyl and 4-sulfamoyl pyrroles because their binding modes and target profiles are mechanistically incompatible, making them non-interchangeable for MBL inhibitor programs.
- [1] PDB 7AYJ: Metallo beta-lactamase VIM-1 with a sulfamoyl inhibitor. Deposited 2020-11-12, Released 2021-05-12. DOI: 10.2210/pdb7ayj/pdb. View Source
- [2] Farley, A.J.M., Ermolovich, Y., Calvopiña, K., Rabe, P., Panduwawala, T., Brem, J., Björkling, F., and Schofield, C.J. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1809–1817. DOI: 10.1021/acsinfecdis.1c00104. View Source
